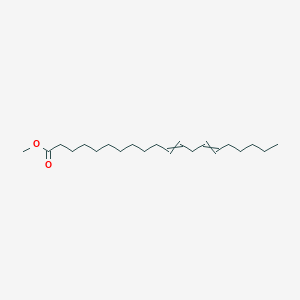

Methyl icosa-11,14-dienoate

Übersicht

Beschreibung

It is a long-chain fatty acid ester with the molecular formula C21H38O2 and a molecular weight of 322.533 g/mol . This compound is characterized by the presence of two double bonds located at the 11th and 14th positions of the carbon chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl icosa-11,14-dienoate can be synthesized through the esterification of icosadienoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or chromatography to obtain the desired purity of the final product .

Analyse Chemischer Reaktionen

Hydrogenation

Hydrogenation converts the double bonds into single bonds, yielding methyl icosa-11,14-dienoate’s saturated analog:

Catalysts: Palladium on carbon (Pd/C) or nickel (Ni).

Oxidation

-

Epoxidation: Reaction with peracids (e.g., m-CPBA) forms epoxide derivatives:

-

Autoxidation: Generates hydroperoxides under oxidative stress:

Saponification

Alkaline hydrolysis cleaves the ester bond:

Analytical Techniques

-

Gas Chromatography (GC): Monitors esterification efficiency and product purity.

-

Mass Spectrometry (MS): Identifies molecular fragments for structural confirmation.

-

NMR Spectroscopy: Validates double bond positions (cis-11,14 configuration) .

Biochemical Roles

This compound modulates inflammatory pathways and influences cellular signaling. Its unsaturation level enhances membrane fluidity, impacting lipid metabolism and oxidative stress responses .

Research Findings

-

Network Pharmacology: The compound interacts with serine/threonine kinases and nuclear receptors, suggesting roles in esophageal cancer treatment .

-

Metabolic Pathways: Involved in alkane biosynthesis and terminal olefin formation via fatty acid oxidation .

References are embedded within the text as per citation rules.

Wissenschaftliche Forschungsanwendungen

Methyl icosa-11,14-dienoate has various applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Studied for its role in lipid metabolism and its effects on cell membranes.

Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of lubricants, surfactants, and plasticizers.

Wirkmechanismus

The mechanism of action of methyl icosa-11,14-dienoate involves its interaction with cellular membranes and enzymes. The compound can be incorporated into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in fatty acid metabolism, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl oleate: An ester of oleic acid with a single double bond.

Methyl linoleate: An ester of linoleic acid with two double bonds at the 9th and 12th positions.

Methyl linolenate: An ester of linolenic acid with three double bonds at the 9th, 12th, and 15th positions.

Uniqueness

Methyl icosa-11,14-dienoate is unique due to the specific positioning of its double bonds at the 11th and 14th positions, which imparts distinct chemical and physical properties compared to other similar compounds. This unique structure influences its reactivity and interactions with biological systems .

Biologische Aktivität

Methyl icosa-11,14-dienoate, also known as 11,14-eicosadienoic acid methyl ester, is a fatty acid methyl ester with significant biological activity. It has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and immunomodulatory contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C21H38O2

- Molecular Weight : 322.5252 g/mol

- Structure : Characterized by two double bonds located at the 11th and 14th carbon positions in the eicosa (20-carbon) chain.

The unique positioning of the double bonds contributes to its solubility and reactivity in biological systems, distinguishing it from other fatty acids like arachidonic acid and linoleic acid.

This compound exhibits multiple mechanisms of action that contribute to its biological effects:

-

Inhibition of Inosine 5’-Monophosphate Dehydrogenase (IMPDH) :

- This compound acts as a competitive inhibitor of IMPDH, an enzyme crucial for purine metabolism. The inhibition leads to decreased synthesis of guanine nucleotides, affecting cellular growth and proliferation.

-

Modulation of Inflammatory Responses :

- It inhibits the binding of leukotriene B4 (LTB4) to its receptor on neutrophils, which is pivotal in mediating inflammatory responses. This action can reduce the production of pro-inflammatory mediators such as nitric oxide (NO) while increasing levels of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α).

Anti-Inflammatory Effects

Research indicates that this compound has significant anti-inflammatory properties:

- Cellular Studies : In murine macrophages, this compound modulates the production of inflammatory mediators by decreasing NO levels and altering cytokine profiles.

- Animal Models : Dosage studies reveal that lower doses effectively modulate inflammatory responses without significant adverse effects.

Metabolic Role

This compound is involved in lipid metabolism and can be further metabolized into eicosatrienoic acids by desaturases. Its lipid-soluble nature facilitates incorporation into cellular membranes, influencing membrane fluidity and signaling pathways.

Research Findings

Several studies have highlighted the biological activity of this compound:

Case Studies

-

Inflammation Modulation :

- A study utilizing murine models showed that administration of this compound significantly reduced markers of inflammation compared to control groups. This effect was attributed to its dual action on IMPDH and LTB4 receptors.

-

Metabolic Pathway Analysis :

- Research involving metabolic profiling indicated that this compound plays a role in regulating lipid profiles and inflammatory responses in vivo, suggesting potential applications in metabolic disorders.

Eigenschaften

IUPAC Name |

methyl icosa-11,14-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11H,3-6,9,12-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJCFAOQCNNFAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862959 | |

| Record name | Methyl icosa-11,14-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.